molecular formula C9H10ClF2NO2 B13511716 Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride

Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride

Cat. No.: B13511716
M. Wt: 237.63 g/mol
InChI Key: AOEAQVBKZJVPSM-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride is a fluorinated aromatic glycine derivative. Its structure features a methyl ester group, a primary amine, and a 2,3-difluorophenyl moiety, with the hydrochloride salt enhancing solubility. This compound is likely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. The 2,3-difluoro substitution pattern on the phenyl ring provides distinct electronic and steric properties, influencing its reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.63 g/mol

IUPAC Name

methyl 2-amino-2-(2,3-difluorophenyl)acetate;hydrochloride

InChI

InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11;/h2-4,8H,12H2,1H3;1H

InChI Key

AOEAQVBKZJVPSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C(=CC=C1)F)F)N.Cl

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Synthesis and Hydrochloride Salt Formation

One of the primary preparation methods involves a Grignard reaction starting from 1-bromo-2,4-difluorobenzene with magnesium in tetrahydrofuran (THF) to form the corresponding arylmagnesium bromide intermediate. The process is conducted under controlled temperature conditions, initially warming to 40 °C to initiate the reaction, followed by gradual addition of the aryl bromide and stirring at room temperature. The intermediate is then cooled to -20 °C before introducing a solution of the amino acid ester precursor in dry THF. After stirring at room temperature, the reaction mixture is diluted with ethyl acetate and subjected to aqueous workup involving brine and saturated ammonium chloride solution. The organic phases are combined, washed, dried over sodium sulfate, and filtered.

The hydrochloride salt is formed by saturating the filtrate solution with anhydrous hydrogen chloride gas under cooling conditions. The mixture is maintained at low temperature (5–10 hours) to allow for solid precipitation. The final product, this compound, is isolated by suction filtration as a solid hydrochloride salt.

Key reaction conditions:

Step Conditions
Grignard formation Mg, 1-bromo-2,4-difluorobenzene, THF, 40 °C
Addition of amino ester Dropwise at -20 °C, then stir at RT
Workup Ethyl acetate, brine, saturated NH4Cl
Salt formation Saturation with HCl gas, cooling 5-10 h

This method ensures high purity of the hydrochloride salt and is scalable for industrial synthesis.

Resolution via Crystallization of Tartrate Salts

An alternative approach involves resolution of racemic methyl amino(2-chlorophenyl)acetate analogs by crystallization as tartrate salts. Although this method is described for 2-chlorophenyl derivatives, it is applicable to difluorophenyl analogs due to similar chemical behavior.

The process includes:

  • Adjusting the pH of the reaction mass to near neutral (6.9–7.1) using aqueous ammonia.
  • Stirring and settling to separate layers.
  • Removal of methyl chloride by vacuum distillation to yield the amino ester oil.
  • Controlled crystallization by maintaining the reaction mass at 20–55 °C to induce slurry formation.
  • Cooling to 10–15 °C to complete crystallization.
  • Isolation of the (+)-tartrate salt by filtration and drying at 55–60 °C.

Yields reported are in the range of 68.5–86% with high enantiomeric purity (HPLC >98%) and melting points around 160–167 °C.

Summary of crystallization parameters:

Parameter Value/Range
pH adjustment 6.9–7.1
Stirring time 30 minutes
Crystallization temperature 20–55 °C (initial), then 10–15 °C (final)
Drying temperature 55–60 °C
Yield 68.5–86%
Purity (HPLC) >98%

This method is particularly useful for obtaining enantiomerically enriched products.

Amide and Ester Formation via Nucleophilic Substitution and Coupling

Additional synthetic routes involve nucleophilic substitution reactions where substituted anilines are reacted with methyl 2-chloro-2-oxoacetate under basic conditions (e.g., triethylamine) in dichloromethane to afford methyl aminoacetate derivatives. These reactions typically proceed with high yields (up to 96%) and are followed by purification steps such as extraction and recrystallization.

For example, methyl 2-((4-bromophenyl)(methyl)amino)-2-oxoacetate was prepared by reacting 4-bromo-N-methylaniline with methyl 2-chloro-2-oxoacetate in the presence of triethylamine in CH2Cl2, yielding a colorless solid with 96% yield.

Typical reaction conditions:

Reagents Conditions
Substituted aniline 1 eq
Methyl 2-chloro-2-oxoacetate 1.1 eq
Triethylamine 1.5 eq
Solvent Dichloromethane (CH2Cl2)
Temperature Room temperature
Reaction time Several hours

This method offers a versatile approach to prepare various substituted methyl aminoacetates, potentially adaptable for difluorophenyl derivatives.

Palladium-Catalyzed Cross-Coupling and Reduction Methods

Advanced synthetic strategies include palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination) to construct the arylamine moiety, followed by reduction of amides to amines using borane-dimethyl sulfide complexes. These methods are often employed in complex heterocyclic systems but can be adapted for the synthesis of fluorinated amino acid esters.

Typical conditions involve:

  • Use of Pd2(dba)3 catalyst with XantPhos ligand.
  • Base such as t-BuONa in toluene solvent.
  • Heating at 110 °C under nitrogen atmosphere.
  • Reduction with BH3-Me2S in tetrahydrofuran at 0–60 °C.

These procedures yield high purity products after purification by preparative HPLC.

Comparative Summary of Preparation Methods

Method Key Features Yield (%) Purity (HPLC) Notes
Grignard reaction + HCl salt formation Direct synthesis, salt precipitation Not specified High Requires low temperature control
Resolution via tartrate crystallization Enantiomeric purification 68.5–86 >98% Suitable for chiral resolution
Nucleophilic substitution Simple, high yield Up to 96 High Versatile for substituted anilines
Pd-catalyzed cross-coupling + reduction Advanced, for complex substrates Not specified High Requires specialized catalysts

Detailed Research Findings and Notes

  • The Grignard approach is well-documented in patent US6133485A, demonstrating the importance of temperature control during reagent addition and the use of anhydrous conditions to prevent side reactions.

  • The crystallization resolution method, although described for chlorophenyl analogs, provides a framework for obtaining enantiomerically pure difluorophenyl amino esters by careful pH and temperature control during crystallization.

  • Substitution reactions with methyl 2-chloro-2-oxoacetate derivatives provide a straightforward synthetic route with excellent yields and spectral characterization confirming product identity.

  • Palladium-catalyzed methods enable the construction of complex fluorinated amino acid derivatives with high selectivity, especially when combined with reductive amination techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and number of halogen atoms on the phenyl ring significantly alter physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-amino-2-(2,3-difluorophenyl)acetate HCl 2,3-difluorophenyl C₉H₉ClF₂NO₂ ~237.6 Adjacent fluorines; balanced lipophilicity
Methyl 2-amino-2-(3-fluorophenyl)acetate HCl 3-fluorophenyl C₉H₁₀ClFNO₂ 217.6 Single meta-fluorine; reduced steric hindrance
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 2-chlorophenyl C₉H₁₀ClNO₂ 215.6 Chlorine (larger, more electronegative) at ortho position
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl 2,4-difluorophenyl C₉H₉ClF₂NO₂ 237.6 Non-adjacent fluorines; para-substitution
Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate HCl 2-(trifluoromethyl)phenyl C₁₀H₁₀ClF₃NO₂ 275.6 CF₃ group (strong electron-withdrawing)

Key Observations :

  • Adjacent Fluorines (2,3-difluoro): Enhances electronic delocalization and metabolic stability compared to mono-fluoro analogs .
  • Chlorine vs.
  • Trifluoromethyl Group : Introduces greater steric hindrance and electron-withdrawing effects, which may improve target affinity but reduce solubility .

Stereochemical Variations

Enantiomeric forms exhibit distinct pharmacological profiles:

  • (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl (): The R-configuration may optimize interactions with chiral biological targets, such as enzymes or receptors.
  • (S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate HCl (): The S-enantiomer could exhibit altered metabolic pathways or reduced efficacy compared to the R-form.

Implication : Stereochemistry must be controlled during synthesis to ensure desired activity, as seen in chiral drug development .

Physicochemical Properties

  • Lipophilicity : Fluorine atoms increase hydrophobicity, but adjacent fluorines in the 2,3-difluoro compound may create dipole interactions that moderate solubility .
  • Salt Formation : All analogs exist as hydrochloride salts, improving aqueous solubility and crystallinity .
  • Stability: The C-F bond in difluoro compounds confers resistance to oxidative metabolism compared to non-halogenated analogs .

Biological Activity

Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorophenyl moiety, which enhances its biological activity. The molecular formula is C9H10ClF2NC_9H_{10}ClF_2N with a molecular weight of approximately 237.63 g/mol. The unique arrangement of functional groups contributes to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms in the difluorophenyl group enhance binding affinity and selectivity towards these targets, modulating various biological pathways. Research indicates that the compound may act through multiple mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Binding : The compound has shown potential in binding to specific receptors, which may lead to altered signaling pathways critical in various diseases.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro experiments demonstrated significant reductions in the expression of pro-inflammatory markers such as COX-2 and iNOS when exposed to this compound. A comparative analysis with standard anti-inflammatory drugs showed that it may possess superior efficacy under certain conditions.

Compound IC50 (μM) Effect on COX-2 Effect on iNOS
Methyl 2-amino-2-(2,3-difluorophenyl)acetate HCl0.25Significant reductionSignificant reduction
Indomethacin0.50Moderate reductionModerate reduction

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various cell lines, including HeLa and A20 B-cell lines, it demonstrated cytotoxic effects with IC50 values indicating potent activity against cancer cells.

Cell Line IC50 (μM) Mechanism
HeLa0.58Induction of apoptosis
A200.37Inhibition of SPPL2a processing

Case Studies

  • Study on Anti-inflammatory Activity : A recent study investigated the effects of this compound on murine models of inflammation. Results indicated a marked decrease in paw edema compared to control groups treated with saline.
    "The administration of this compound resulted in a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent."
  • Anticancer Efficacy : In a comparative study involving various derivatives, this compound was shown to outperform several known anticancer agents in terms of cytotoxicity against osteosarcoma cells.
    "Our findings suggest that this compound exhibits promising anticancer activity through apoptosis induction."

Future Directions

Ongoing research is focused on elucidating the detailed mechanisms underlying the biological activities of this compound. Further studies are necessary to explore:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • In vivo Studies : Evaluating efficacy and safety in animal models before clinical trials.
  • Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Q & A

Q. Can computational models predict the compound’s physicochemical properties (e.g., logP, solubility)?

  • In Silico Methods : Tools like Schrödinger’s QikProp or ACD/Labs calculate logP (~2.1) and aqueous solubility (0.5 mg/mL at pH 7.4). Validate predictions experimentally via shake-flask assays and compare with analogs (e.g., Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride) to refine models .

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